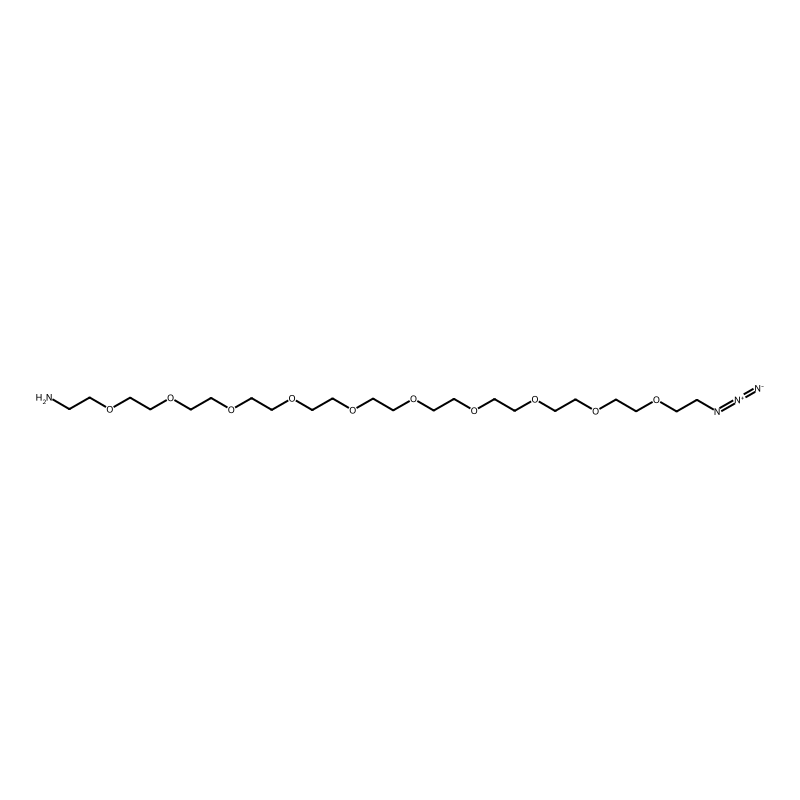

Azido-PEG10-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bioconjugation via Click Chemistry:

- Azido-PEG10-amine possesses an azide group that readily participates in copper-catalyzed Click Chemistry reactions. This reaction allows researchers to efficiently conjugate the molecule with other biomolecules containing alkyne, Dibenzocyclooctyne (DBCO), or Benzyl cyanide (BCN) functionalities. The resulting product forms a stable triazole linkage [, ]. Click Chemistry's high reaction yield, specificity, and biocompatibility make it a valuable tool for various applications, including:

Protein and Biomolecule Modification:

- The amine group in Azido-PEG10-amine allows it to react with various functional groups on biomolecules. This property enables researchers to modify proteins, antibodies, and other biomolecules for specific purposes, such as:

PROTAC Linker Development:

- Azido-PEG10-amine is gaining interest in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation. The PEG linker in Azido-PEG10-amine provides flexibility and helps to optimize the distance between the target protein binding moiety and the E3 ligase recruiting group [].

Azido-PEG10-amine is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) chain of ten repeating units and an azido functional group. Its chemical formula is C22H46N4O10, and it has a molecular weight of approximately 498.64 g/mol. The presence of the azido group (-N3) makes this compound particularly valuable in bioconjugation and drug development, as it can participate in various click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition.

Azido-PEG10-amine is known for its reactivity due to both the azido and amine groups. Key reactions include:

- Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazole linkages when Azido-PEG10-amine is reacted with alkynes, such as those found in DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) .

- Reactivity with Carboxylic Acids: The amine group can react with carboxylic acids to form amide bonds, making it useful for conjugating peptides and proteins .

- Reactions with Activated Esters: It can also react with activated N-hydroxysuccinimide (NHS) esters, facilitating the attachment of biomolecules .

The synthesis of Azido-PEG10-amine typically involves several steps:

- Synthesis of PEG Backbone: The PEG chain is synthesized using standard methods for polymerization.

- Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions or by using azide precursors during the synthesis process.

- Purification: The final product is purified using techniques such as HPLC or precipitation methods to ensure high purity levels (often >98%) .

- Characterization: Characterization methods like NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Azido-PEG10-amine has a wide range of applications:

- Bioconjugation: It serves as a linker in the attachment of drugs to targeting moieties, enhancing drug delivery systems.

- PROTAC Development: It is utilized in the design of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents that induce targeted protein degradation .

- Fluorescent Labeling: The compound can be used in labeling studies where fluorescent tags are attached for imaging purposes.

Studies involving Azido-PEG10-amine focus on its interactions with various biomolecules. Its ability to form stable covalent bonds through click chemistry allows researchers to explore protein interactions, cellular uptake mechanisms, and the stability of conjugated systems in biological environments.

Azido-PEG10-amine shares similarities with several other compounds that also feature PEG linkers and reactive groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Azido-PEG2-amine | Shorter PEG chain (2 units) | More hydrophilic; faster reaction kinetics |

| Azido-PEG12-acid | Longer PEG chain (12 units) | Increased solubility; different reactivity |

| DBCO-PEG10-amide | DBCO instead of azide | Different click chemistry mechanism |

| Azido-Biotin | Biotin moiety attached | Strong affinity for streptavidin |

Azido-PEG10-amine's uniqueness lies in its balance between hydrophilicity and reactivity, making it versatile for various biochemical applications while maintaining favorable solubility characteristics.

The synthesis of monodisperse polyethylene glycol chains with precise ten ethylene glycol units requires sophisticated stepwise elongation methodologies. These approaches differ fundamentally from traditional polymerization methods that produce polydisperse mixtures with varying molecular weights [1] [2].

Bidirectional Iterative Coupling

The bidirectional iterative coupling route represents one of the most efficient strategies for constructing PEG10 chains [3] [4]. This methodology employs identical monomers in each elongation cycle, offering significant advantages in terms of synthetic consistency and cost-effectiveness. The process involves repeated cycles of deprotection and coupling reactions, where the length of the monomer is substantially shorter than the final product, enabling the use of excess monomer to drive reactions to completion [3].

Recent developments have introduced base-labile protecting groups such as phenethyl groups, which enable one-pot deprotection and coupling procedures [3] [4]. This advancement reduces each PEG elongation cycle from the traditional three-step, two-pot process to a more efficient two-step, one-pot methodology. The elimination of the deprotonation step and the isolation of intermediate products significantly reduces synthesis time and solvent consumption [4].

Solid-Phase Synthesis Approaches

Solid-phase technology has emerged as a promising alternative for avoiding chromatographic purifications in stepwise PEG synthesis [2]. This methodology employs 4-benzyloxy benzyl alkyl ether linkers and dimethoxytrityl protecting groups, demonstrating compatibility even under repeated acidic deprotection conditions [2].

The solid-phase approach enables the use of excess reactants to overcome the inherently low efficiency of Williamson ether formation reactions, while simultaneously suppressing anionic PEG depolymerization reactions that typically generate shorter, inseparable PEG fragments [2]. The synthetic cycle consists of deprotonation using potassium tert-butoxide, Williamson ether formation, and detritylation, with all intermediates purified through washing procedures rather than chromatography [2].

Molecular Sieving Integration

Advanced strategies have incorporated molecular sieving processes with liquid-phase synthesis to enhance purification efficiency [1]. These methods employ star-shaped macromolecules that facilitate the molecular sieving process, with reactive monoprotected tosylated PEG added to side arms along polyether backbones [1]. Real-time monitoring ensures complete coupling reactions, while tetrahydropyran-1-yl acetal protecting groups enable mild deprotection conditions [1].

Azide Group Introduction Techniques

The incorporation of azide functionality into PEG chains represents a critical step in synthesizing Azido-PEG10-amine, requiring precise control of reaction conditions and reagent selection to achieve high conversion yields.

Nucleophilic Substitution Pathways

The most widely employed method for azide introduction involves nucleophilic substitution reactions using sodium azide as the nucleophile [5] [6] [7]. The process typically begins with activation of terminal hydroxyl groups through conversion to good leaving groups such as tosylates or mesylates [6] [8].

For tosylate formation, para-toluenesulfonyl chloride is employed in the presence of pyridine or triethylamine in dichloromethane at room temperature [6] [8]. The reaction proceeds quantitatively, as confirmed by the disappearance of hydroxyl protons in proton nuclear magnetic resonance spectroscopy at 4.56 parts per million in dimethyl sulfoxide [6].

The subsequent nucleophilic substitution employs sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [5] [6]. The reaction typically requires elevated temperatures (65-80 degrees Celsius) and extended reaction times (16-48 hours) to achieve complete conversion [5]. The azide ion, with its exceptional nucleophilicity, efficiently displaces the tosylate group through an SN2 mechanism [7] [9].

Direct Azidation Methods

Recent advances have introduced more direct azidation techniques that bypass the need for pre-activation steps [10]. Fluorosulfuryl azide, generated in situ from imidazolium fluorosulfuryl triflate salt and sodium azide, can transform primary amines into azides within minutes [10]. This method eliminates explosion risks associated with stored azide reagents while maintaining high conversion efficiency [10].

Optimization Parameters

Critical parameters for azide introduction include solvent selection, temperature control, and reaction time optimization [6] [7]. Polar aprotic solvents enhance nucleophilicity of the azide ion while minimizing competing reactions [7]. Temperature control prevents decomposition of sensitive functional groups while ensuring adequate reaction rates [6].

The reaction can be monitored through infrared spectroscopy, with the characteristic azide antisymmetric stretching vibration appearing at 2103 wavenumbers [6]. Complete conversion is essential to prevent contamination with unreacted starting materials that can complicate subsequent synthetic steps [6].

Amine Termination Functionalization

The installation of amine functionality at the terminal position opposite to the azide group requires careful selection of reduction methodologies that preserve the azide functionality while achieving quantitative conversion of the target hydroxyl group.

Zinc-Mediated Reduction Approaches

Zinc and ammonium chloride systems have demonstrated exceptional efficiency for reducing azide groups to primary amines under mild conditions [5] [11]. This methodology offers significant advantages over traditional hydrogenation procedures, including higher yields, milder reaction conditions, and greater functional group tolerance [11] [12].

The reduction mechanism involves zinc serving as an electron donor, with ammonium chloride providing protons for the reduction sequence [11] [12]. The reaction proceeds through a sequential reduction pathway, converting the azide to an amine via intermediate imine species [11]. Reaction conditions typically employ zinc powder (2 equivalents per azide) and ammonium chloride (4 equivalents per azide) in tetrahydrofuran-water mixtures at elevated temperatures (65-80 degrees Celsius) [5].

Alternative Reduction Methods

Catalytic transfer hydrogenation using zinc and ammonium formate provides another effective approach for azide reduction [12]. This system operates at room temperature with reaction times of 5-10 minutes, offering rapid conversion with yields ranging from 85-95 percent [12]. The method demonstrates excellent chemoselectivity, tolerating various functional groups including halogens, esters, and ethers [12].

Sequential Reagent Addition

Advanced synthetic strategies employ sequential reagent addition protocols that eliminate intermediate isolation steps [5]. The process begins with hydroxyl activation through mesylation, followed by azide substitution, and concludes with zinc-mediated reduction to the amine [5]. This one-pot approach achieves overall yields of 74 percent with greater than 95 percent end-group conversion, as confirmed by proton nuclear magnetic resonance spectroscopy [5].

Purification Challenges in Monodisperse PEG Synthesis

The purification of monodisperse PEG derivatives presents unique challenges due to the similar physical properties of molecules differing by only single ethylene glycol units, requiring specialized separation techniques and analytical methods.

Chromatographic Separation Limitations

Traditional column chromatography proves inadequate for separating PEG chains of similar lengths due to minimal differences in polarity and size [1] [2]. The separation challenges increase exponentially with molecular weight, making conventional purification methods impractical for longer PEG chains [1].

Reverse-phase high-performance liquid chromatography enables quantitative analysis of oligomer dispersity but requires specialized gradient conditions and extended analysis times [13]. The method provides accurate determination of polymer purity but may not be suitable for preparative-scale separations [13].

Precipitation-Based Purification

Precipitation methods using solvent-nonsolvent pairs offer scalable alternatives to chromatographic separations [14] [15]. Chloroform-heptane systems have proven effective for removing high molecular weight condensation byproducts, while maintaining the integrity of target PEG chains [14].

Magnetic decantation techniques, when applicable to magnetic nanoparticle-PEG conjugates, demonstrate exceptional efficiency with yields approaching 96 percent [15]. The method combines precipitation with magnetic separation, enabling rapid collection within 2-5 minutes depending on particle size [15].

Ion Exchange Purification

Basic ion exchange resins provide effective methods for removing carboxylated PEG impurities generated during oxidation processes [14]. The technique exploits differences in ionic character between neutral PEG chains and their carboxylated analogs, enabling selective removal of unwanted species [14].

Analytical Characterization Methods

Monitoring purification effectiveness requires sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, matrix-assisted laser desorption ionization time-of-flight mass spectrometry, and infrared spectroscopy [5] [16] [2]. These methods enable real-time assessment of reaction completion and product purity [2].

Electrospray ionization mass spectrometry provides detailed molecular weight distributions and enables identification of specific impurities [2]. The technique proves particularly valuable for monitoring solid-phase synthesis reactions where traditional analytical methods may be less effective [2].

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of Azido-PEG10-amine requires comprehensive evaluation of reaction conditions, equipment requirements, and safety considerations to ensure cost-effective and reliable manufacturing processes.

Process Intensification Strategies

Industrial synthesis demands optimization of reaction conditions to maximize throughput while maintaining product quality [17] [18]. Process intensification involves evaluation of temperature, pressure, and concentration parameters to identify optimal operating conditions [19]. Modern industrial approaches favor continuous processing over batch operations to improve efficiency and reduce costs [19].

The use of automated systems enables precise control of reagent addition rates and reaction temperatures, critical for maintaining consistent product quality across production campaigns [20]. Automated instrumentation provides real-time monitoring capabilities essential for large-scale operations [20].

Equipment Design Considerations

Industrial reactors require specialized design features to accommodate the unique requirements of PEG synthesis [19]. Steel reactors equipped with circulation pumps and external heat exchangers provide effective temperature control during exothermic reaction sequences [19]. Mechanical stirring systems ensure adequate mixing in high-viscosity reaction media [19].

The selection of materials of construction must consider the corrosive nature of certain reagents, particularly in azide chemistry applications [19]. Stainless steel construction with appropriate surface treatments provides adequate chemical resistance for most synthetic steps [19].

Quality Control Systems

Industrial production requires robust quality control systems to ensure consistent product specifications [17] [21]. Process analytical technology enables real-time monitoring of critical quality attributes during synthesis [21]. Statistical process control methods provide early detection of process deviations that could impact product quality [21].

Validation protocols must demonstrate reproducibility across multiple production campaigns while establishing acceptable ranges for key process parameters [21]. Documentation systems ensure traceability of all raw materials and process conditions throughout the manufacturing sequence [21].

Economic Optimization

Cost analysis reveals that raw material costs typically represent the largest component of production expenses [17] [22]. Optimization of yields and minimization of waste streams directly impact manufacturing economics [17]. The development of more efficient synthetic routes can significantly reduce production costs while improving overall process sustainability [4].

The copper-catalyzed azide-alkyne cycloaddition reaction of Azido-PEG10-amine represents one of the most extensively studied bioorthogonal transformations in contemporary chemical biology [1] [2]. The reaction proceeds through a well-established dinuclear copper mechanism, where the terminal azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole products [1] [3].

Kinetic investigations reveal that the reaction rate is highly dependent on the copper catalyst system employed. Standard copper sulfate and sodium ascorbate protocols typically exhibit second-order rate constants ranging from 10 to 100 M⁻¹s⁻¹ under physiological conditions [1] [2]. However, optimization through advanced ligand systems can dramatically enhance these rates. Copper bromide complexes with tris(triazolylmethyl)amine ligands demonstrate enhanced kinetics with rate constants reaching 50-200 M⁻¹s⁻¹ [3] [4]. The most remarkable improvements are achieved using copper complexes bearing picolyl-containing ligands, which can accelerate the cycloaddition to rate constants of 100-500 M⁻¹s⁻¹ [5] [6].

| Catalyst System | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | pH Range | Copper Loading (mol%) |

|---|---|---|---|---|

| CuSO₄/Sodium Ascorbate | 10-100 | 25-37 | 7-9 | 1-5 |

| CuBr/TBTA ligand | 50-200 | 25 | 6-8 | 1-3 |

| Cu(I) with picolyl ligands | 100-500 | 25-37 | 7-8 | 0.5-2 |

| CuI with stabilizing ligands | 20-150 | 25 | 6-9 | 2-5 |

| Electrochemical Cu(I) generation | 30-120 | 25 | 7-8 | 1-3 |

The mechanistic pathway involves initial formation of a copper acetylide intermediate through coordination of the alkyne substrate to the copper center, followed by azide coordination and subsequent cycloaddition [1]. Computational studies indicate that the reaction proceeds through a concerted mechanism rather than the previously proposed stepwise pathway, with activation energies typically ranging from 15-25 kcal/mol depending on the ligand environment [7]. The presence of stabilizing ligands not only accelerates the reaction but also provides protection against copper-mediated oxidative side reactions, particularly important when working with sensitive biomolecules [2].

Temperature effects on the cycloaddition kinetics follow Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature within the physiologically relevant range of 25-37°C [8] [9]. The pH dependence is relatively modest, with optimal performance observed in the range of 7-8, though the reaction remains efficient across a broader pH window of 6-9 [1] [2].

Strain-Promoted Click Chemistry Applications

Strain-promoted azide-alkyne cycloaddition represents a copper-free alternative that has gained significant prominence for applications requiring biocompatibility [10] [11]. The azide functionality of Azido-PEG10-amine readily participates in these transformations with various cyclooctyne derivatives, eliminating the potential cytotoxicity associated with copper catalysts.

The reaction kinetics are strongly influenced by the specific cyclooctyne structure employed. Bicyclo[6.1.0]non-4-yne demonstrates the highest reactivity among commonly used strained alkynes, with rate constants ranging from 0.8 to 2.9 M⁻¹s⁻¹ when reacting with simple alkyl azides [10] [11] [12]. More remarkably, the use of electron-deficient aryl azides can enhance these rates to 2.0-2.9 M⁻¹s⁻¹, approaching the performance of some copper-catalyzed systems [10].

| Cyclooctyne | Rate with Benzyl Azide (M⁻¹s⁻¹) | Rate with Electron-Poor Azides (M⁻¹s⁻¹) | Stability |

|---|---|---|---|

| BCN (Bicyclo[6.1.0]non-4-yne) | 0.8-2.9 | 2.0-2.9 | High |

| DIBAC (Dibenzoazacyclooctyne) | 0.12-0.51 | 0.1-0.2 | Moderate |

| DBCO (Dibenzocyclooctyne) | 0.2-0.8 | 0.3-0.6 | Moderate |

| BARAC (Biarylazacyclooctynone) | 0.15-0.4 | 0.2-0.3 | Moderate |

| Cyclooctyne (simple) | 0.001-0.01 | 0.002-0.02 | Low |

The mechanism of strain-promoted cycloaddition involves a concerted [3+2] dipolar cycloaddition facilitated by the release of ring strain energy [11]. Density functional theory calculations reveal that the high reactivity of bicyclo[6.1.0]non-4-yne stems from its optimal balance between ring strain and stability, with activation energies of approximately 4.5 kcal/mol for reaction with quinone derivatives [13]. The reaction exhibits remarkable chemoselectivity, proceeding efficiently in complex biological media without interference from other nucleophilic species [11].

Environmental factors significantly influence strain-promoted cycloaddition rates. Buffer composition plays a crucial role, with HEPES buffer supporting the highest reaction rates (0.55-1.22 M⁻¹s⁻¹) compared to PBS (0.32-0.85 M⁻¹s⁻¹) [14]. Temperature effects are pronounced, with rate constants increasing substantially from 25°C to 37°C [14]. The pH dependence is generally weak, though slightly elevated pH values tend to favor faster kinetics [14].

Amine Group Acylation and NHS Ester Conjugation

The primary amine functionality of Azido-PEG10-amine exhibits high reactivity toward activated carboxylic acid derivatives, particularly N-hydroxysuccinimide esters [15] [16]. This reaction represents a cornerstone of bioconjugation chemistry, enabling the formation of stable amide bonds under mild aqueous conditions.

The mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate followed by elimination of the N-hydroxysuccinimide leaving group [15]. The reaction kinetics are strongly pH-dependent, with optimal rates observed in the range of 7.5-8.5 [16] [17]. At these pH values, the amine exists in a partially deprotonated state that balances nucleophilicity with solubility considerations.

| Parameter | Value/Condition | Notes |

|---|---|---|

| Optimal pH Range | 7.5-8.5 | Balance between reaction rate and hydrolysis |

| Reaction Temperature (°C) | 4-25 | Lower temperature reduces side reactions |

| Reaction Time | 1-4 hours | Complete conversion typically achieved |

| Buffer Systems | Phosphate, HEPES, Borate | Non-amine containing buffers preferred |

| Competing Hydrolysis Rate | pH dependent: faster at high pH | Competition increases above pH 8 |

| Selectivity for Primary Amines | High (pKa ~10 for lysine) | N-terminal amines react faster (pKa ~8) |

| Activation Energy (kcal/mol) | 12-18 | Varies with leaving group |

The reaction exhibits excellent selectivity for primary amines over other nucleophilic groups commonly found in biological systems [16] [18]. The differential reactivity between N-terminal amino groups (pKa ~8) and lysine side chains (pKa ~10) allows for some degree of site-selective modification under carefully controlled pH conditions [17]. At pH 6.3, selective N-terminal functionalization can be achieved with minimal modification of lysine residues [17].

Competing hydrolysis of the NHS ester represents the primary side reaction that limits the efficiency of amine conjugation [19] [17] [20]. The hydrolysis rate increases dramatically with pH, creating a narrow window for optimal reaction conditions [20]. At pH values above 8.5, hydrolysis begins to compete effectively with aminolysis, reducing the overall coupling efficiency [17]. Temperature control is therefore critical, with reactions typically performed at 4°C for sensitive substrates or room temperature for more robust systems [17] [21].

pH-Dependent Stability of Functional Groups

The stability of both azide and amine functionalities in Azido-PEG10-amine shows distinct pH dependencies that critically influence reaction outcomes and storage conditions [22] [23] [16] [24]. Understanding these stability profiles is essential for optimizing reaction conditions and preventing degradation pathways.

The azide group demonstrates remarkable stability across a broad pH range under normal aqueous conditions [22] [23]. In neutral to slightly basic conditions (pH 7-11), the azide functionality remains stable for extended periods, with half-lives exceeding 200 hours at room temperature [22] [23]. However, under acidic conditions (pH < 5), the risk of hydrazoic acid formation increases significantly, particularly in the presence of strong acids [22] [23] [25]. This transformation is highly dangerous due to the explosive nature of hydrazoic acid and must be carefully avoided in synthetic protocols [23].

| Functional Group | pH Range | Stability | Half-life (hours) | Notes |

|---|---|---|---|---|

| Azide (-N₃) | 4-6 (Acidic) | Moderate (protonation possible) | >100 | Risk of HN₃ formation with strong acids |

| Azide (-N₃) | 7-8 (Neutral) | High | >200 | Optimal stability range |

| Azide (-N₃) | 9-11 (Basic) | High | >150 | Stable but may affect reactivity |

| Primary Amine (-NH₂) | 4-6 (Acidic) | High (protonated form) | Stable | Protonated, less nucleophilic |

| Primary Amine (-NH₂) | 7-8 (Neutral) | High | Stable | Partially protonated |

| Primary Amine (-NH₂) | 9-11 (Basic) | Very High (deprotonated) | Stable | Deprotonated, highly nucleophilic |

The primary amine group shows excellent stability across the entire physiologically relevant pH range [16] [24]. At acidic pH values, the amine exists predominantly in its protonated form, which while stable, exhibits reduced nucleophilicity for conjugation reactions [16]. As the pH increases toward the pKa of the amine (approximately 10), the equilibrium shifts toward the free base form, dramatically increasing reactivity toward electrophiles [24].

The polyethylene glycol backbone provides additional stabilization to both functional groups through hydration effects and conformational flexibility [26] [27]. The hydrophilic nature of the PEG chain ensures good aqueous solubility across the entire pH range, preventing aggregation-induced degradation pathways that can affect less soluble bifunctional compounds [28].

Temperature effects on stability are generally modest within the range of 4-37°C, though elevated temperatures can accelerate degradation pathways [25]. Storage at -20°C is recommended for long-term stability, particularly for solutions containing the compound [26] [27] [29].

Competing Reaction Pathways in Bifunctional Systems

The bifunctional nature of Azido-PEG10-amine creates a complex reaction landscape where multiple competing pathways can operate simultaneously [1] [3] [15] [16]. Understanding the relative rates and selectivities of these competing processes is crucial for achieving selective transformations and avoiding unwanted side products.

The most significant competing reactions include copper-catalyzed azide-alkyne cycloaddition, strain-promoted azide-alkyne cycloaddition, amine-NHS ester conjugation, amine acylation with other activated carboxylic acids, azide hydrolysis, NHS ester hydrolysis, and copper-azide complex formation [8] [1] [3] [15] [16] [19] [22] [23] [2].

| Reaction Type | Rate Constant Range (M⁻¹s⁻¹) | pH Dependence | Temperature Dependence | Selectivity |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | 10-500 | Weak (pH 6-9) | Moderate | High for azide-alkyne |

| Azide-Alkyne Cycloaddition (SPAAC) | 0.1-3 | Weak (pH 6-9) | Moderate | High for azide-cyclooctyne |

| Amine-NHS Ester Conjugation | 100-1000 | Strong (optimal pH 7.5-8.5) | High | High for primary amines |

| Amine Acylation | 50-500 | Strong (faster at high pH) | High | Moderate |

| Azide Hydrolysis | 10⁻⁶-10⁻⁴ | Strong (faster at low pH) | High | Low |

| NHS Ester Hydrolysis | 10⁻³-10⁻¹ | Strong (faster at high pH) | High | Low |

| Copper-Azide Complex Formation | Very fast (>1000) | Moderate | Low | High for azide-Cu |

The fastest reactions in the system are typically the desired bioconjugation processes: copper-catalyzed azide-alkyne cycloaddition and amine-NHS ester conjugation both proceed with rate constants in the range of 10-1000 M⁻¹s⁻¹ under optimal conditions [1] [3] [15] [16]. These reactions generally outcompete the slower hydrolysis pathways by several orders of magnitude when performed under appropriate conditions.

Copper-azide complex formation represents a particularly rapid process that can sequester the azide functionality before productive cycloaddition can occur [23] [2]. This pathway is especially problematic when excess copper is present or when strong chelating ligands are absent [2]. The formation of unreactive copper-azide complexes can dramatically reduce the effective concentration of available azide for click chemistry applications.

pH control emerges as the most critical parameter for pathway selectivity. The optimal pH window of 7.5-8.5 represents a careful balance between maximizing the desired reaction rates while minimizing competing hydrolysis pathways [15] [16] [17]. Outside this range, either the desired reactions become inefficient (at low pH due to amine protonation) or side reactions become dominant (at high pH due to accelerated hydrolysis) [19] [17] [22].

Sequential reaction strategies can exploit the different kinetics and selectivities to achieve orthogonal functionalization of the two reactive sites [28] [29]. For example, initial NHS ester conjugation of the amine group under carefully controlled pH conditions can be followed by azide-alkyne cycloaddition, provided that the first reaction product does not interfere with the second transformation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.